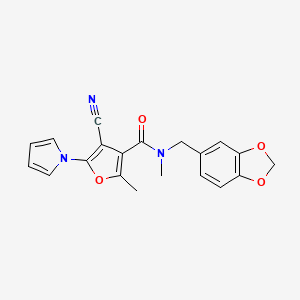![molecular formula C20H22N2O5 B7680706 [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate, also known as BPPC, is a derivative of pyrrole-2-carboxylate that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPPC is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate has also been shown to modulate the immune system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to modulate the immune system, inhibit the activity of certain enzymes and signaling pathways, and reduce oxidative stress. [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate has also been investigated for its potential to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that the synthesis of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate can be complex and time-consuming, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the investigation of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate. One area of interest is the development of new drugs based on the structure of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate, which may have improved efficacy and fewer side effects. Another area of interest is the investigation of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate and its potential for use in other therapeutic applications.
Méthodes De Synthèse
The synthesis of [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate involves the reaction of 4-acetyl-1H-pyrrole-2-carboxylic acid with butanoyl chloride and 4-aminobenzamide in the presence of triethylamine. The resulting product is then purified using column chromatography to yield [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate in high purity.
Applications De Recherche Scientifique
[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs. [1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-4-5-18(24)22-16-8-6-14(7-9-16)19(25)13(3)27-20(26)17-10-15(11-21-17)12(2)23/h6-11,13,21H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLBEONBXBPVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CN2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide](/img/structure/B7680643.png)

![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)
![2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7680656.png)
![[4-(4-Methylphenyl)sulfonyl-1,4-diazepan-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7680669.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B7680670.png)
![2-[[4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B7680672.png)
![[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide](/img/structure/B7680681.png)
![1-Pyrrolidin-1-yl-2-[4-[4-(1,3-thiazol-4-ylmethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7680684.png)
![3-[1-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7680692.png)
![N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B7680722.png)
![2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)